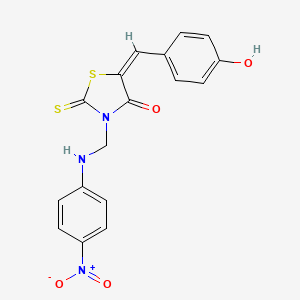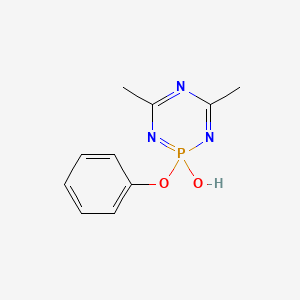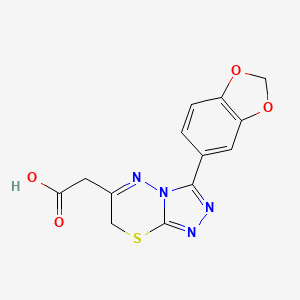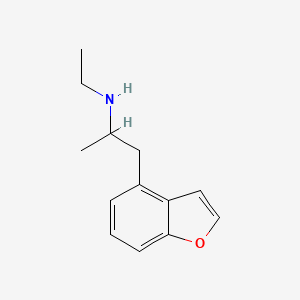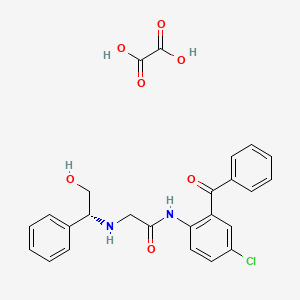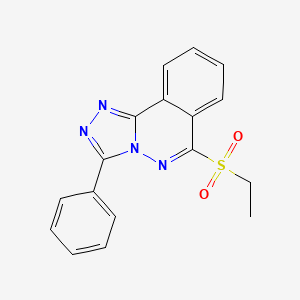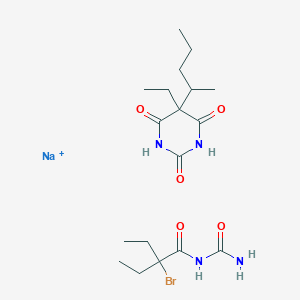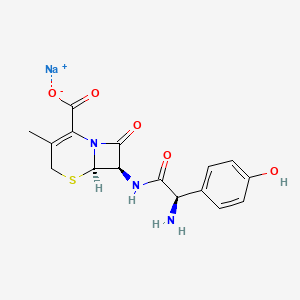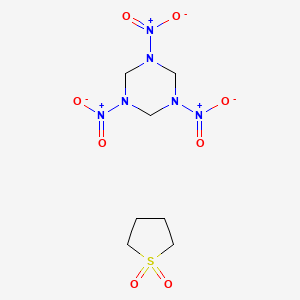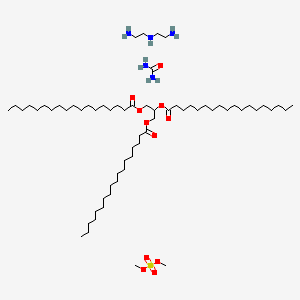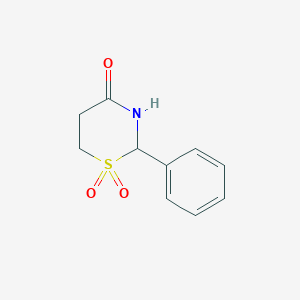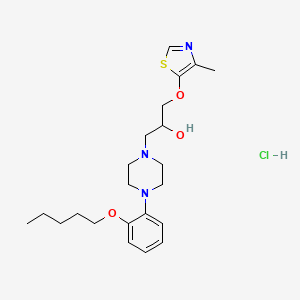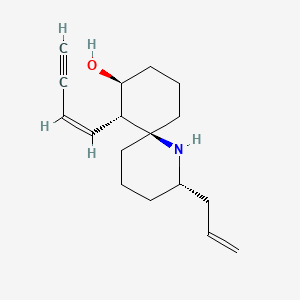
Histrionicotoxin 259
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Histrionicotoxin 259 is a member of the histrionicotoxin family of alkaloids, which are known for their unique chemical structures and biological activities. These compounds were first isolated from the skin extracts of the Colombian poison arrow frog, Dendrobates histrionicus, in the early 1970s . This compound is characterized by a core spiropiperidine structure and two cis-enyne side chains .
Métodos De Preparación
The synthesis of histrionicotoxin 259 involves several key steps. One efficient synthetic route includes the use of a mercuric triflate (Hg(OTf)2)-catalyzed cycloisomerization of a linear substrate, followed by a samarium iodide (SmI2)-mediated ring expansion . This method allows for the construction of the core 1-azaspiro[5.5]undecane framework common to histrionicotoxins
Análisis De Reacciones Químicas
Histrionicotoxin 259 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
Histrionicotoxin 259 has several scientific research applications:
Mecanismo De Acción
Histrionicotoxin 259 exerts its effects by selectively inhibiting nicotinic acetylcholine receptors . This inhibition occurs through non-competitive antagonism, where the compound binds to a site distinct from the acetylcholine binding site, leading to a conformational change that prevents receptor activation . The molecular targets and pathways involved in this mechanism are primarily related to the modulation of ion channels in synaptic and conducting membranes .
Comparación Con Compuestos Similares
Histrionicotoxin 259 is unique among histrionicotoxins due to its specific spiropiperidine structure and side chain configuration . Similar compounds in the histrionicotoxin family include:
Histrionicotoxin 283A: Characterized by a core spiropiperidine structure with two cis-enyne side chains.
Histrionicotoxin 235A: Contains a similar core structure but with allylic and vinylic side chains.
These compounds share similar biological activities but differ in their specific chemical structures and side chain configurations, highlighting the diversity within the histrionicotoxin family .
Propiedades
Número CAS |
67217-83-8 |
|---|---|
Fórmula molecular |
C17H25NO |
Peso molecular |
259.4 g/mol |
Nombre IUPAC |
(2S,6R,10S,11S)-11-[(Z)-but-1-en-3-ynyl]-2-prop-2-enyl-1-azaspiro[5.5]undecan-10-ol |
InChI |
InChI=1S/C17H25NO/c1-3-5-10-15-16(19)11-7-13-17(15)12-6-9-14(18-17)8-4-2/h1,4-5,10,14-16,18-19H,2,6-9,11-13H2/b10-5-/t14-,15-,16+,17-/m1/s1 |
Clave InChI |
RPRLIRMTHXJFIO-JMHGXZOVSA-N |
SMILES isomérico |
C=CC[C@@H]1CCC[C@@]2(N1)CCC[C@@H]([C@H]2/C=C\C#C)O |
SMILES canónico |
C=CCC1CCCC2(N1)CCCC(C2C=CC#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



